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molecular formula C19H13BrN2O2 B8437366 Methyl 4-(3-bromocarbazol-9-yl)nicotinate

Methyl 4-(3-bromocarbazol-9-yl)nicotinate

Cat. No. B8437366
M. Wt: 381.2 g/mol
InChI Key: FZUOPONRAOZHAW-UHFFFAOYSA-N
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Patent
US09012599B2

Procedure details

62.5 g (207 mmol) of methyl 4-carbazol-9-ylnicotinate in 2000 ml of DMF are cooled to −10° C., 37.3 g (207 mmol) of N-bromosuccinimide are added in portions, and the mixture is stirred at room temperature for 6 h. 500 ml of water are subsequently added to the mixture, which is then extracted with CH2Cl2. The organic phase is dried over MgSO4, and the solvent is removed in vacuo. The product is washed by stirring with hot toluene and filtered off with suction. Yield: 71 g (186 mmol), 90% of theory, purity according to 1H-NMR about 98%.
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[N:12]([C:14]3[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=[CH:16][CH:15]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:24]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:24][C:3]1[CH:2]=[CH:1][C:13]2[N:12]([C:14]3[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][N:17]=[CH:16][CH:15]=3)[C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][CH:8]=[CH:9][CH:10]=3

Inputs

Step One
Name
Quantity
62.5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=NC=C1C(=O)OC
Name
Quantity
2000 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
37.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is then extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
WASH
Type
WASH
Details
The product is washed
STIRRING
Type
STIRRING
Details
by stirring with hot toluene
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=NC=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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